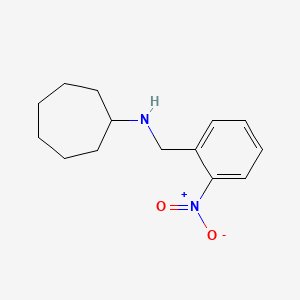

N-(2-nitrobenzyl)cycloheptanamine

Übersicht

Beschreibung

N-(2-nitrobenzyl)cycloheptanamine is a chemical compound with the molecular formula C14H20N2O2. It is known for its unique structure, which includes a cycloheptane ring attached to a benzyl group with a nitro substituent at the ortho position. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrobenzyl)cycloheptanamine typically involves the reaction of 2-nitrobenzyl chloride with cycloheptanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards. Continuous flow reactors and automated systems are often employed to increase efficiency and consistency in production .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-nitrobenzyl)cycloheptanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products Formed

Oxidation: Formation of N-(2-aminobenzyl)cycloheptanamine.

Reduction: Formation of N-(2-aminobenzyl)cycloheptanamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-nitrobenzyl)cycloheptanamine has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-(2-nitrobenzyl)cycloheptanamine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules such as proteins and enzymes. This interaction can lead to changes in the activity of these molecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-nitrobenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

N-(2-nitrobenzyl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.

N-(2-nitrobenzyl)cyclooctanamine: Similar structure but with a cyclooctane ring instead of a cycloheptane ring.

Uniqueness

N-(2-nitrobenzyl)cycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts different chemical and physical properties compared to its analogs with smaller or larger rings. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Biologische Aktivität

N-(2-nitrobenzyl)cycloheptanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a nitro group attached to a benzyl moiety, which is further connected to a cycloheptanamine framework. This unique arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form an amine. This transformation allows the compound to interact with various biological molecules, including proteins and enzymes, leading to significant biological effects. The exact molecular targets and pathways are still under investigation but may include:

- Enzyme Inhibition : Potential inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

- Antimicrobial Activity : The compound is being explored for its use as a light-activatable antibiotic, minimizing side effects associated with conventional antibiotics .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial properties. It is designed to be activated by light, allowing for targeted antibacterial action while reducing systemic exposure. This approach aims to enhance the safety profile of antibiotics used in medical procedures involving collagen-based biomaterials.

Anticancer Potential

The compound has also been investigated for its anticancer potential. Research suggests that it may act as a CDK9 inhibitor, a target implicated in various cancers. CDK9 is known to regulate transcription elongation and is overexpressed in several malignancies, including pancreatic and ovarian cancers .

Research Findings

Below is a summary of key research findings regarding the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant bactericidal activity upon light activation. |

| Study 2 | CDK9 Inhibition | Showed potential as a selective inhibitor in cancer cell lines. |

| Study 3 | Chemical Reactivity | Explored reduction pathways leading to altered biological activity. |

Case Studies

-

Light-Activated Antibiotic Development :

- A study highlighted the design of this compound as a light-activated antibiotic. The results showed improved activation efficiency without compromising bactericidal potency compared to traditional antibiotics.

- CDK9 Inhibitor Evaluation :

Eigenschaften

IUPAC Name |

N-[(2-nitrophenyl)methyl]cycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-16(18)14-10-6-5-7-12(14)11-15-13-8-3-1-2-4-9-13/h5-7,10,13,15H,1-4,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTUMDFAPMJSSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355102 | |

| Record name | N-(2-nitrobenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-89-7 | |

| Record name | N-[(2-Nitrophenyl)methyl]cycloheptanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355382-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-nitrobenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.